1-(3-Nitrophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of pyrrolidine-2-one derivatives. These compounds are of significant interest due to their presence in nature and their valuable biological activities. The interest from organic and medicinal chemists in these compounds is due to their potential use in the synthesis of various biologically active compounds that could serve as pharmacophoric fragments in drug development .
Synthesis Analysis
The synthesis of 1-(3-Nitrophenyl)pyrrolidin-2-one derivatives has been achieved through different methods. One approach involves a three-component reaction leading to the formation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. This intermediate can further react with aliphatic amines such as methylamine and 4-methoxybenzylamine to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones . Another method described for the synthesis of pyrrolidin-2-one derivatives involves the reductive cyclization of cyanoalkanoate esters using sodium borohydride (NaBH4) and cobalt(II) chloride hexahydrate (CoCl2·6H2O) . These methods provide a pathway to synthesize various substituted pyrrolidin-2-one derivatives, which can be further modified for the development of new pharmaceutical agents.
Molecular Structure Analysis
The molecular structure of the synthesized pyrrolidine-2,3-dione derivatives, including those related to 1-(3-Nitrophenyl)pyrrolidin-2-one, has been confirmed using various spectroscopic techniques. One-dimensional nuclear magnetic resonance (1D NMR) including both proton (1H NMR) and carbon (13C NMR), as well as two-dimensional NMR (HSQC, HMBC), have been employed to elucidate the structure. Additionally, high-resolution mass spectrometry (ESI – HRMS) has been used to confirm the mass and formula of the compounds . These analytical techniques are crucial for ensuring the correct structure of the synthesized compounds, which is essential for their potential application in drug discovery.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolidine-2-one derivatives are multi-step processes that include cyclization and reductive steps. The three-component reaction mentioned earlier is a key step in the synthesis of the core structure, which can then undergo further reactions with amines to introduce additional substituents . The reductive cyclization using NaBH4 and CoCl2·6H2O is another important reaction that leads to the formation of the pyrrolidin-2-one ring system . These reactions are significant as they allow for the introduction of various functional groups, which can alter the biological activity and pharmacokinetic properties of the resulting compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(3-Nitrophenyl)pyrrolidin-2-one are not detailed in the provided papers, the general properties of pyrrolidine-2-one derivatives can be inferred. These compounds typically exhibit properties that make them suitable for further chemical modifications and biological evaluations. The presence of the nitro group and the pyrrolidin-2-one core in the molecule suggests that it may have electron-withdrawing effects and hydrogen bonding capabilities, which could influence its reactivity and interaction with biological targets . The physical properties such as solubility, melting point, and stability would depend on the specific substituents and their positions on the pyrrolidine ring.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolidin-2-one, are extensively explored in medicinal chemistry for their potential in treating human diseases. The interest in pyrrolidine-based structures is due to their efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage, which are crucial for developing new drug candidates with diverse biological profiles (Li Petri et al., 2021).
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including derivatives similar to 1-(3-Nitrophenyl)pyrrolidin-2-one, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary atmospheric reactions. Understanding their formation, distribution, and the role in atmospheric processes is crucial for addressing environmental pollution and related health risks (Harrison et al., 2005).
Photochromism and Photoreactive Systems
Ortho-nitrobenzylpyridines exhibit photochromic activities that are relevant for photon-based electronics. These activities, resulting from intramolecular proton transfer facilitated by nitro groups, highlight the potential of nitrophenyl derivatives in developing new materials for electronic applications (Naumov, 2006).
Pharmacological Significance of Pyrrolidin-2-one Derivatives
The structural analogs of piracetam based on the pyrrolidin-2-one pharmacophore have garnered interest due to their potential in facilitating memory processes and attenuating cognitive function impairments. This research area focuses on the design, synthesis, and biological activity exploration of these compounds, emphasizing the importance of stereochemistry in their pharmacological profiles (Veinberg et al., 2015).
Pyrrolizidine Alkaloids and Biosynthesis Diversity
Pyrrolizidine alkaloids, particularly those with pyrrolidine structures, are secondary plant metabolites with significant biological activities. Studies on their biosynthesis in the Senecioneae tribe have provided insights into the evolutionary and biochemical diversity of these compounds, highlighting their role in plant defense mechanisms (Langel et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSTAQTJIWEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363776 | |
Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)pyrrolidin-2-one | |
CAS RN |
61372-79-0 | |
Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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